molecular formula C12H15BrO2 B1609443 Ethyl 4-bromo-4-phenylbutanoate CAS No. 56454-15-0

Ethyl 4-bromo-4-phenylbutanoate

Cat. No.: B1609443
CAS No.: 56454-15-0
M. Wt: 271.15 g/mol
InChI Key: ZJFLSSUMHUEQHW-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-4-phenylbutanoate is an organic compound with the molecular formula C12H15BrO2. It is a derivative of butanoic acid, where the hydrogen atom at the fourth position is replaced by a bromine atom and a phenyl group. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-4-phenylbutanoate can be synthesized through several methods. One common method involves the bromination of ethyl 4-phenylbutanoate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).

    Reduction Reactions: The compound can be reduced to ethyl 4-phenylbutanoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of this compound can yield various products depending on the oxidizing agent used. For example, using potassium permanganate (KMnO4) can lead to the formation of carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

    Substitution: Depending on the nucleophile, products can include ethyl 4-hydroxy-4-phenylbutanoate, ethyl 4-cyano-4-phenylbutanoate, or ethyl 4-amino-4-phenylbutanoate.

    Reduction: Ethyl 4-phenylbutanoate.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Ethyl 4-bromo-4-phenylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates and bioactive molecules.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-4-phenylbutanoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the compound is reduced to ethyl 4-phenylbutanoate through the transfer of electrons from the reducing agent to the compound. In oxidation reactions, the compound is oxidized to form carboxylic acids or other oxidized products through the transfer of electrons to the oxidizing agent.

Comparison with Similar Compounds

Ethyl 4-bromo-4-phenylbutanoate can be compared with other similar compounds such as:

    Ethyl 4-chloro-4-phenylbutanoate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and properties due to the difference in electronegativity and size between chlorine and bromine.

    Ethyl 4-iodo-4-phenylbutanoate: Contains an iodine atom instead of bromine. Iodine is larger and less electronegative than bromine, which can affect the compound’s reactivity and the types of reactions it undergoes.

    Ethyl 4-fluoro-4-phenylbutanoate: Fluorine is smaller and more electronegative than bromine, leading to different chemical behavior and reactivity.

Each of these compounds has unique properties and reactivity profiles, making this compound distinct in its applications and chemical behavior.

Properties

IUPAC Name

ethyl 4-bromo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFLSSUMHUEQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866564
Record name Ethyl 4-bromo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56454-15-0
Record name Benzenebutanoic acid, gamma-bromo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056454150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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